2-(2-Chloro-4-methylphenyl)piperidine
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Overview
Description
2-(2-Chloro-4-methylphenyl)piperidine is a chemical compound with the molecular formula C12H16ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chlorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methylphenyl)piperidine typically involves the reaction of 2-chloro-4-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Scientific Research Applications
2-(2-Chloro-4-methylphenyl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or interact with cellular receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)piperidine
- 2-(4-Chlorophenyl)piperidine
- 2-(2-Methylphenyl)piperidine
Uniqueness
2-(2-Chloro-4-methylphenyl)piperidine is unique due to the presence of both a chlorinated and methylated phenyl group, which imparts distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-(2-chloro-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-5-6-10(11(13)8-9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
InChI Key |
FQEAYJLRHGLZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCCN2)Cl |
Origin of Product |
United States |
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